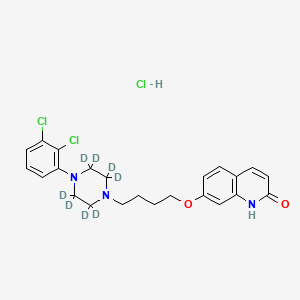

脱氢阿立哌唑-d8盐酸盐

描述

Dehydro Aripiprazole-d8 Hydrochloride is an Aripiprazole labeled metabolite . It is a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . It is used in the treatment of a wide variety of mood and psychotic disorders, such as schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s syndrome .

Synthesis Analysis

The synthesis of aripiprazole-d8 was achieved in two steps. 1,4-Dibromobutane-d8 reacted with 7-hydroxy-3,4-dihydro-2 (1H)-quinolinone. The first intermediate was then coupled with 1- (2, 3-dichlorophenyl)piperazine hydrochloride to produce 33.4% of aripiprazole-d8 with 99.93% purity .

Molecular Structure Analysis

The molecular weight of Dehydro Aripiprazole-d8 Hydrochloride is 490.88 and its molecular formula is C23H18D8Cl3N3O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Dehydro Aripiprazole-d8 Hydrochloride include a molecular weight of 490.88 and a molecular formula of C23H18D8Cl3N3O2 . The compound has a carbon content of 56.28%, a hydrogen content of 5.36%, and a nitrogen content of 8.56% .

科学研究应用

合成与药理应用

- 合成和内标:脱氢阿立哌唑-d8盐酸盐合成用于在分析方法中作为内标。其合成对于使用 HPLC-MS/MS 等技术对阿立哌唑进行进一步研究和定量分析至关重要 (Vohra、Sandbhor 和 Wozniak,2015)。

药代动力学和药物代谢

- 药物代谢研究:阿立哌唑及其代谢物,包括脱氢阿立哌唑,已被广泛研究其药代动力学特性。了解阿立哌唑及其脱氢代谢物的代谢和药代动力学对于优化治疗效果至关重要 (Wojnicz 等,2018)。

- 血浆定量:开发了用于人血浆中阿立哌唑和脱氢阿立哌唑的可靠定量方法,有助于药代动力学研究并确保在临床环境中准确给药 (Suzuki、Naito 和 Kawakami,2017)。

分子和细胞药理学

- 结合和激动剂活性:对阿立哌唑及其代谢物(如脱氢阿立哌唑)的研究揭示了它们在多巴胺受体上的结合亲和力和部分激动剂活性。这有助于理解它们作为抗精神病剂的独特作用机制 (Tadori 等,2008)。

对精神疾病治疗的影响

- 精神疾病的临床疗效:阿立哌唑在治疗精神分裂症和相关疾病中的疗效是研究的一个关键领域。其代谢物(包括脱氢阿立哌唑)的作用对于了解其治疗特征和疗效至关重要 (Harrison 和 Perry,2004)。

作用机制

Target of Action

Dehydro Aripiprazole-d8 Hydrochloride, a deuterium labeled form of Dehydro Aripiprazole Hydrochloride , primarily targets dopaminergic D2 receptors and serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

Dehydro Aripiprazole-d8 Hydrochloride acts as a partial agonist at dopaminergic D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . As a partial agonist, it binds to these receptors and mimics the activity of naturally occurring neurotransmitters, but to a lesser degree . This unique mechanism of action helps modulate neurotransmission, adjusting dopamine levels depending on whether they are too high or low .

Biochemical Pathways

The compound’s action primarily affects the dopaminergic pathways , specifically the mesolimbic and mesocortical pathways . By acting as a partial agonist at D2 receptors, it can reduce hyperfunctioning dopaminergic transmission in the mesolimbic pathway and increase dopaminergic activity back to normal levels in the mesocortical pathway .

Pharmacokinetics

The pharmacokinetics of Dehydro Aripiprazole-d8 Hydrochloride is similar to that of Aripiprazole. The mean elimination half-lives are about 75 hours and 94 hours for aripiprazole and dehydro-aripiprazole, respectively . For populations that are poor CYP2D6 metabolizers, the half-life of aripiprazole is 146 hours .

Result of Action

The action of Dehydro Aripiprazole-d8 Hydrochloride leads to a reduction in the positive symptoms of disorders like schizophrenia, which are thought to be caused by an overactivity of dopaminergic transmission in certain brain pathways . It also helps reduce negative symptoms by increasing dopaminergic activity in areas where it is low .

安全和危害

未来方向

The future directions of Dehydro Aripiprazole-d8 Hydrochloride research could involve further exploration of its effects on cell-protective mechanisms and neurite growth, as well as the differential effects on intracellular pathways . Additionally, a pharmacogenetic approach can help predict drug response and improve the clinical management of patients with schizophrenia .

属性

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16H,1-2,10-15H2,(H,26,29);1H/i11D2,12D2,13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQHINIXYQSLAI-USILMEKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

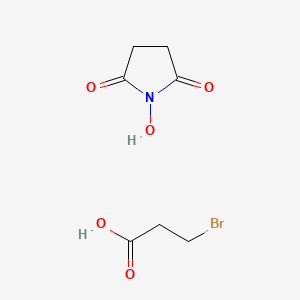

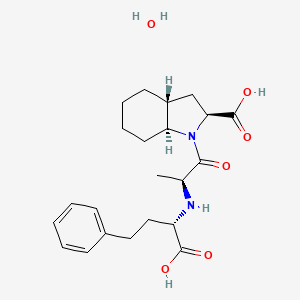

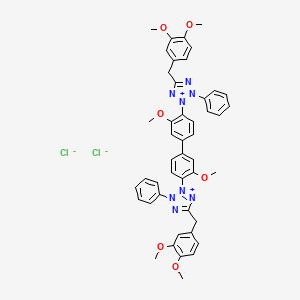

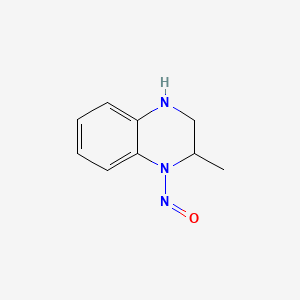

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

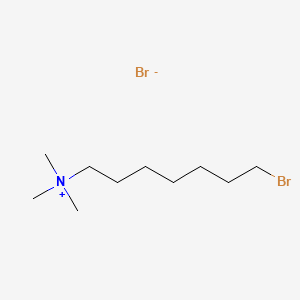

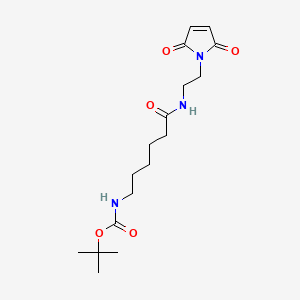

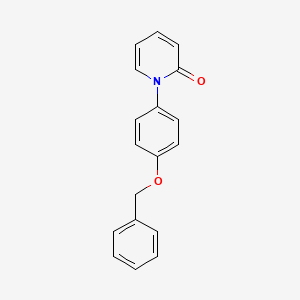

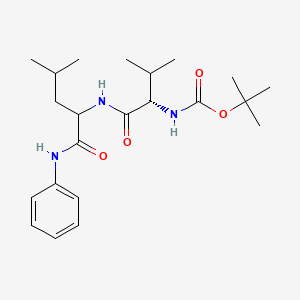

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)